- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,
Cas no 943749-57-3 (6-bromo-2,4-dihydro-1H-isoquinolin-3-one)

943749-57-3 structure
商品名:6-bromo-2,4-dihydro-1H-isoquinolin-3-one
CAS番号:943749-57-3
MF:C9H8BrNO
メガワット:226.06992149353
MDL:MFCD26127257
CID:2662259
PubChem ID:59300353
6-bromo-2,4-dihydro-1H-isoquinolin-3-one 化学的及び物理的性質
名前と識別子
-
- 6-bromo-1,4-dihydro-2H-isoquinolin-3-one
- 6-bromo-1,4-dihydroisoquinolin-3(2H)-one
- 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one
- 6-bromo-2,4-dihydro-1H-isoquinolin-3-one
- SY263246
- 6-Bromo-1,4-dihydro-3(2H)-isoquinolinone
- 3(2H)-Isoquinolinone, 6-bromo-1,4-dihydro-
- 6-Bromo-1,4-dihydro-3(2H)-isoquinolinone (ACI)
- CS-0040551
- 6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
- CZALQHYWGITYHK-UHFFFAOYSA-N
- F53175
- EN300-2010259
- MFCD26127257
- SCHEMBL1852665
- AKOS023824105
- Z1813375979
- 943749-57-3
- KS-9120
- DB-207416
-
- MDL: MFCD26127257
- インチ: 1S/C9H8BrNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-3H,4-5H2,(H,11,12)
- InChIKey: CZALQHYWGITYHK-UHFFFAOYSA-N
- ほほえんだ: O=C1CC2C(=CC=C(C=2)Br)CN1
計算された属性
- せいみつぶんしりょう: 224.97893 g/mol
- どういたいしつりょう: 224.97893 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 29.1
- ぶんしりょう: 226.07
6-bromo-2,4-dihydro-1H-isoquinolin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB543665-1g |
6-Bromo-1,4-dihydroisoquinolin-3(2H)-one, 95%; . |
943749-57-3 | 95% | 1g |
€1017.70 | 2025-02-19 | |
abcr | AB543665-100 mg |
6-Bromo-1,4-dihydroisoquinolin-3(2H)-one, 95%; . |
943749-57-3 | 95% | 100mg |
€423.00 | 2023-06-14 | |
Enamine | EN300-2010259-1.0g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 1.0g |
$846.0 | 2023-07-06 | |
Enamine | EN300-2010259-5.0g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 5.0g |
$3512.0 | 2023-07-06 | |
Enamine | EN300-2010259-0.25g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 0.25g |
$419.0 | 2023-09-16 | |
Enamine | EN300-2010259-0.05g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 0.05g |
$197.0 | 2023-09-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CK194-100mg |
6-bromo-2,4-dihydro-1H-isoquinolin-3-one |
943749-57-3 | 95% | 100mg |
885.0CNY | 2021-07-15 | |
Enamine | EN300-2010259-5g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 5g |
$3512.0 | 2023-09-16 | |
Chemenu | CM367360-250mg |
6-Bromo-2,4-dihydro-1H-isoquinolin-3-one |
943749-57-3 | 95%+ | 250mg |
$*** | 2023-03-30 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02794-1g |
6-bromo-1,4-dihydroisoquinolin-3(2H)-one |
943749-57-3 | 95% | 1g |
$560 | 2023-09-07 |
6-bromo-2,4-dihydro-1H-isoquinolin-3-one 合成方法
Synthetic Routes 1
はんのうじょうけん
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
リファレンス
Synthetic Routes 2
はんのうじょうけん
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
リファレンス
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Synthetic Routes 3
はんのうじょうけん
リファレンス
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, United States, , ,
Synthetic Routes 4
はんのうじょうけん
1.1 Reagents: Oxygen ; 15 min, 180 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
リファレンス
- Preparation of carbazole and carbazole-like compounds (e.g., pyridoindole and pyrrolodipyridine derivatives) useful for treating cancers, World Intellectual Property Organization, , ,
Synthetic Routes 5
はんのうじょうけん
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
リファレンス
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Synthetic Routes 6
はんのうじょうけん
1.1 Reagents: Phosphoric acid , Oxygen ; 15 min, 180 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
リファレンス
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, World Intellectual Property Organization, , ,
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Raw materials
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Preparation Products
6-bromo-2,4-dihydro-1H-isoquinolin-3-one 関連文献
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
2. Book reviews
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
943749-57-3 (6-bromo-2,4-dihydro-1H-isoquinolin-3-one) 関連製品
- 2060033-17-0(5-(2-ethoxy-2-oxoethyl)-4,6-dimethyl-1,2thiazolo5,4-bpyridine-3-carboxylic acid)
- 524746-13-2(5’-Hydroxy Deferasirox(Metabolite M4))
- 2228312-73-8(2-(azetidin-3-yloxy)-5-methoxyphenol)
- 1212065-90-1((1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine)
- 392251-26-2(N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylquinoline-4-carboxamide)
- 171557-31-6(2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid)
- 1379420-95-7(2-Cyano-3-hydroxycinnamic acid)
- 73441-42-6(Methyl 5-chloro-2,2-dimethylpentanoate)
- 1284239-69-5(ethyl 3-(4-fluoro-2-nitrophenyl)aminopropanoate)
- 2228337-39-9(2-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)butanedioic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:943749-57-3)6-bromo-2,4-dihydro-1H-isoquinolin-3-one

清らかである:99%/99%
はかる:250mg/1g
価格 ($):150.0/508.0